8-({1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)quinoline
Description
Properties
IUPAC Name |
(4-quinolin-8-yloxypiperidin-1-yl)-[3-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O3/c23-22(24,25)30-18-7-1-5-16(14-18)21(28)27-12-9-17(10-13-27)29-19-8-2-4-15-6-3-11-26-20(15)19/h1-8,11,14,17H,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWMGSCQXOKIGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC(=CC=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-({1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions to form the quinoline ring. The piperidine ring is then introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the quinoline intermediate.
The trifluoromethoxybenzoyl group is introduced in the final step through an acylation reaction. This involves the reaction of the piperidine-quinoline intermediate with 3-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
8-({1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring to a tetrahydroquinoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, where nucleophiles like amines or thiols can replace the trifluoromethoxybenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted piperidine-quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
8-({1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)quinoline is being investigated for its potential as a therapeutic agent. Compounds with similar structures have shown significant biological activities, including:
- Anticancer Activity : Studies indicate that quinoline derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Antimicrobial Properties : The presence of the trifluoromethoxy group may enhance the compound's effectiveness against various bacterial strains.
Case Study: Anticancer Activity
In vitro studies demonstrated that derivatives of quinoline exhibit cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism of action involves the induction of apoptosis and cell cycle arrest, suggesting that this compound may similarly affect cancer cells.
Pharmacology
The pharmacological profile of this compound is under exploration, particularly its interaction with biological targets:
- Receptor Modulation : It may act as a modulator for various receptors, including those involved in neurotransmission and pain pathways.
- Enzyme Inhibition : The compound's structure suggests potential inhibitory effects on enzymes related to inflammatory responses.
Materials Science
Research into the applications of this compound in materials science is emerging. Its unique chemical properties could be utilized in:
- Organic Electronics : The compound may serve as a building block for organic semiconductors due to its electronic properties.
- Polymer Chemistry : It could be incorporated into polymer matrices to enhance material performance, particularly in coatings and films.
Mechanism of Action
The mechanism of action of 8-({1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)quinoline involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain proteins and enzymes, inhibiting their activity. This binding is facilitated by the trifluoromethoxybenzoyl group, which enhances the compound’s affinity for hydrophobic pockets in the target molecules.
The quinoline core plays a crucial role in the compound’s mechanism of action by intercalating into DNA and disrupting its function. This intercalation can lead to the inhibition of DNA replication and transcription, making the compound a potential anti-cancer agent. Additionally, the piperidine ring contributes to the compound’s overall stability and bioavailability, enhancing its therapeutic potential.
Comparison with Similar Compounds
Structural Analogues with Piperidine/Piperazine Heterocycles
Several compounds share structural homology with the target molecule, differing primarily in substituents, heterocycles, or linkage types:
Key Observations :
- Substituent Effects : The trifluoromethoxy group in the target compound may offer superior metabolic stability compared to ethylthioureido (8a) or sulfonyl (10b) groups, as fluorinated groups resist oxidative degradation .
- Heterocycle Conformation: Piperidine rings in analogues (e.g., ) adopt chair conformations, likely influencing intermolecular interactions and crystal packing.
- Linkage Type: Oxy linkages (target compound) may enhance solubility compared to amino linkages (10b), which can form stronger hydrogen bonds but reduce bioavailability .
Pharmacological and Physicochemical Properties
- 5-HT6 Receptor Affinity: Compounds like 10b (Ki = 9.8 nM) demonstrate that sulfonyl and amino groups are critical for 5-HT6R antagonism. The target compound’s trifluoromethoxy group may modulate affinity via electronic effects .
- Crystallinity and Solubility : Piperidine-based compounds (e.g., ) exhibit defined crystal structures with H⋯H interactions dominating Hirshfeld surfaces (67.5% for I), suggesting moderate solubility .
- Metabolic Stability: Fluorinated groups (e.g., CF3 in 8a, trifluoromethoxy in target) enhance resistance to CYP450-mediated metabolism compared to non-fluorinated analogues .
Data Table: Comparative Analysis
Biological Activity
8-({1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)quinoline, a compound with a complex structure featuring a quinoline core and a piperidine moiety, has garnered attention in medicinal chemistry due to its promising biological activities. The trifluoromethoxy group enhances its lipophilicity and electron-withdrawing properties, potentially influencing its interaction with various biological targets.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 394.4 g/mol. The structural features are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 394.4 g/mol |
| CAS Number | 2379986-66-8 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study published in the journal Molecules demonstrated its effectiveness against various bacterial and fungal strains, including those resistant to conventional antibiotics. This suggests potential applications in treating infections where standard therapies fail.
Kinase Inhibition
Another area of interest is the compound's role as a kinase inhibitor. Kinases are crucial in regulating cellular processes, and their dysregulation is linked to cancer and other diseases. Preliminary studies indicate that this compound may inhibit specific kinases, offering a potential therapeutic strategy for cancer treatment. Further research is needed to clarify the mechanisms behind this activity.
Study on Antiproliferative Activity
In a recent study focusing on quinoline derivatives, compounds similar to this compound were evaluated for their antiproliferative effects on various cancer cell lines. The results showed varying degrees of growth inhibition, with some derivatives achieving IC values below 10 µM against leukemia and lymphoma cell lines, indicating strong potential as anticancer agents .
Mechanistic Insights
The mechanism of action for the compound was investigated through cell cycle analysis. Treated cells exhibited significant alterations in cell cycle progression, particularly an increase in the subG0/G1 phase, suggesting that the compound induces apoptosis in cancer cells . This finding aligns with the observed kinase inhibition, as disrupted signaling pathways can lead to cell death.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Piperidin-4-ylquinolin | Contains piperidine and quinoline rings | Anticancer, Antimicrobial |
| Chloroquine | Quinoline derivative with antimalarial properties | Antimalarial |
| Mefloquine | Quinoline derivative used against malaria | Antimalarial |
| 8-Hydroxyquinoline | Bicyclic structure similar to quinoline | Anticancer, Antiviral |
The unique combination of functional groups in this compound enhances its biological activity compared to other compounds, particularly due to the trifluoromethoxy substitution which improves interactions with biological targets.
Q & A
Q. What are the standard synthetic routes for preparing 8-({1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)quinoline, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step reactions:
- Step 1: Preparation of the piperidin-4-yloxy intermediate via nucleophilic substitution between 8-hydroxyquinoline and 1-(3-(trifluoromethoxy)benzoyl)piperidin-4-ol. This step often uses Mitsunobu conditions (DIAD, triphenylphosphine) in anhydrous THF at 0–25°C for 12–24 hours .
- Step 2: Acylation of the piperidine nitrogen with 3-(trifluoromethoxy)benzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) at room temperature .
Optimization Strategies: - Solvent choice (DMF vs. THF) impacts reaction rates; DMF increases polarity for better dissolution of intermediates .
- Temperature control (80–120°C for coupling steps) minimizes side reactions like hydrolysis of the trifluoromethoxy group .
- Purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) enhances purity (yields: 60–75%) .
Q. Which analytical techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
Q. How do the trifluoromethoxy and quinoline moieties influence the compound’s reactivity in further functionalization?
Methodological Answer:
- Trifluoromethoxy Group:
- Quinoline Core:
Advanced Research Questions
Q. How can enantioselective synthesis of chiral derivatives be achieved, and how is stereochemical purity validated?
Methodological Answer:
Q. How can researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
Q. What computational strategies predict the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- DFT Calculations: Model hydrolysis pathways of the trifluoromethoxy group (e.g., B3LYP/6-31G* level) to identify vulnerable bonds .
- Molecular Dynamics (MD): Simulate solubility in aqueous buffers (e.g., PBS) using GROMACS. Correlate with experimental stability tests (TGA/DSC for thermal degradation) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced target affinity?
Methodological Answer:
- Core Modifications:
- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding at the quinoline C-8 oxygen) .
- In Vivo Validation: Prioritize analogs with logP 2–4 and polar surface area <90 Ų for blood-brain barrier penetration in neurological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
